Cas no 88456-70-6 (Ketotifen N-Oxide)

Ketotifen N-Oxide 化学的及び物理的性質
名前と識別子
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- Ketotifen N-Oxide
- 10-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-5H-benzo[1,2]cyclohepta[3,4-b]thiophen-4-one
- 4,9-Dihydro-4-(1-methyl-4-piperidinylidene)-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one N-oxide
- 10H-Benzo[4,5]cyclohepta[1,2-b]thiophen-10-one, 4,9-dihydro-4-(1-methyl-4-piperidinylidene)-, N-oxide (ZCI)
- 4,9-Dihydro-4-(1-methyl-1-oxido-4-piperidinylidene)-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one (ACI)
- 4-[(aRaS)-1-Methylpiperidin-4-ylidene]-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one N-Oxide (Ketotifen N-Oxide)
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- インチ: 1S/C19H19NO2S/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19/h2-5,8,11H,6-7,9-10,12H2,1H3/b18-13-
- InChIKey: FDAHLWKMNJCURA-AQTBWJFISA-N
- SMILES: O=C1CC2C(=CC=CC=2)/C(=C2\CC[N+](C)([O-])CC\2)/C2=C1SC=C2
計算された属性
- 精确分子量: 325.11400
じっけんとくせい
- Solubility: 溶出度(81 g/l)(25ºC)、
- PSA: 74.74000
- LogP: 3.98580
Ketotifen N-Oxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | K315115-500mg |
Ketotifen N-Oxide |
88456-70-6 | 500mg |
1175.00 | 2021-08-04 | ||
TRC | K315115-50mg |
Ketotifen N-Oxide |
88456-70-6 | 50mg |
145.00 | 2021-08-04 |
Ketotifen N-Oxide 合成方法
Synthetic Circuit 1
Ketotifen N-Oxide Raw materials
Ketotifen N-Oxide Preparation Products
Ketotifen N-Oxide 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
Ketotifen N-Oxideに関する追加情報
Ketotifen N-Oxide: A Comprehensive Overview
Ketotifen N-Oxide, also known by its CAS No. 88456-70-6, is a compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is a derivative of ketotifen, a well-known antihistamine and mast cell stabilizer, and its N-oxide form introduces unique properties that make it a subject of interest for researchers and industry professionals alike.
The chemical structure of Ketotifen N-Oxide is characterized by the presence of an N-oxide group, which alters the physicochemical properties of the parent compound. This modification can influence its solubility, stability, and bioavailability, making it a promising candidate for various applications. Recent studies have explored the potential of Ketotifen N-Oxide in drug delivery systems, where its enhanced solubility properties could improve the efficacy of pharmaceutical formulations.
One of the most notable aspects of Ketotifen N-Oxide is its pharmacological profile. Research indicates that this compound retains the antihistaminic activity of ketotifen while exhibiting additional benefits. For instance, studies have shown that Ketotifen N-Oxide may possess anti-inflammatory properties, which could expand its therapeutic applications beyond traditional allergy treatments. These findings are supported by preclinical trials that demonstrate its ability to inhibit inflammatory mediators such as cytokines and chemokines.
The synthesis of Ketotifen N-Oxide involves a multi-step process that typically includes oxidation reactions. Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound. For example, researchers have explored the use of oxidizing agents derived from renewable resources, which not only reduce environmental impact but also enhance the scalability of production processes.
In terms of applications, Ketotifen N-Oxide has shown potential in both pharmaceutical and cosmetic industries. In pharmaceuticals, it is being investigated as a component in topical formulations due to its improved skin penetration and reduced systemic side effects. In cosmetics, its anti-inflammatory properties make it a candidate for products targeting sensitive or irritated skin.
Moreover, Ketotifen N-Oxide has been studied for its potential in treating conditions beyond allergies. Emerging research suggests that it may play a role in managing chronic inflammatory diseases such as asthma and eczema. Clinical trials are currently underway to evaluate its efficacy and safety profiles in these contexts.
From an analytical standpoint, the characterization of Ketotifen N-Oxide has been enhanced by advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity, ensuring high-quality standards in both research and manufacturing.
In conclusion, Ketotifen N-Oxide (CAS No. 88456-70-6) represents a significant advancement in the development of antihistamines with enhanced therapeutic profiles. Its unique chemical properties, coupled with ongoing research into its applications, position it as a valuable asset in various industries. As further studies unfold, the potential for Ketotifen N-Oxide to revolutionize treatment options for inflammatory conditions continues to grow.
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